N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
“N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide” is a chemical compound . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical data such as NMR and IR . For instance, the presence of aromatic protons can be confirmed by peaks in the region of 7.32–7.52 ppm in the 1H-NMR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and compared with experimental data. For example, its density is predicted to be 1.46±0.1 g/cm3 .Scientific Research Applications
Radioligand Imaging
N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide and its derivatives have been explored as selective ligands for imaging purposes. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selective binding to the translocator protein (18 kDa), facilitating the development of specific radioligands such as DPA-714. This compound, designed with a fluorine atom, enables labelling with fluorine-18 for in vivo imaging using positron emission tomography (PET), highlighting its potential for brain imaging and studying neuroinflammation or neurological disorders (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Another significant area of application for these compounds is in the development of antitumor and antimicrobial agents. Various derivatives of the core structure have been synthesized and evaluated for their biological activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyrazoles with reported antitumor and antimicrobial activities. These activities suggest the potential of these compounds in developing new therapeutic agents for cancer and infections (Riyadh, 2011).
Anti-Inflammatory Properties
Additionally, some novel selenolo[2,3-c]pyrazole compounds, synthesized through reactions involving derivatives of this compound, have shown remarkable anti-inflammatory activity. These studies indicate the potential use of these compounds in treating inflammation-related disorders, offering a basis for further pharmacological exploration (Zaki et al., 2016).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related class of compounds, has identified potential inhibitors for phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This suggests that derivatives of this compound could be explored further for their potential benefits in cognitive impairment treatment (Li et al., 2016).
Future Directions
Mechanism of Action
- The compound contains an indole nucleus, which is a common motif in various bioactive molecules . Indole derivatives often interact with receptors, enzymes, or other cellular components.
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been associated with diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
N-[4-[[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c1-13-11-20(26-16-9-7-15(8-10-16)25-14(2)28)27-21(24-13)18(12-23-27)17-5-3-4-6-19(17)22/h3-12,26H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBCOPRKRPKWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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